Viomycin sulfate
Description
Historical Context in Antibiotic Discovery and Biochemical Research
Viomycin (B1663724) was first isolated in 1951 from the actinomycete Streptomyces puniceus. frontiersin.orgdrugfuture.com Its discovery occurred during the "golden age" of antibiotic research, a period from the 1940s to the 1960s that yielded most of the antibiotic classes used today. reactgroup.org Initially, viomycin was utilized in the treatment of tuberculosis, particularly against strains of Mycobacterium tuberculosis that were resistant to other drugs. frontiersin.orgpatsnap.com However, due to its toxicity, it was later largely replaced by the less toxic, yet structurally similar, antibiotic capreomycin (B601254). drugbank.comdrugbank.com
Beyond its clinical applications, viomycin has been an invaluable tool in biochemical research. nih.gov Its unique mechanism of action, which involves the inhibition of protein synthesis, has allowed scientists to dissect the intricate processes of the bacterial ribosome. nih.govpnas.org Early research noted its ability to inhibit the growth of most tuberculosis bacilli at concentrations of 1-10 μg/mL by primarily targeting protein synthesis.
Classification within Tuberactinomycin (B576502) Antibiotics
Viomycin sulfate (B86663) belongs to the tuberactinomycin family of antibiotics. patsnap.comontosight.ai This group of structurally related, cyclic peptide antibiotics also includes capreomycin, enviomycin, and tuberactinomycin A and N. frontiersin.orgontosight.ai The members of this family share a common pentapeptide core but differ in their amino acid side chain modifications. nih.gov They are all produced by various species of soil-dwelling bacteria, with viomycin itself being produced by Streptomyces puniceus. frontiersin.orgdrugbank.com The tuberactinomycins are known for their potent activity against Mycobacterium tuberculosis. frontiersin.org
Significance in Antimicrobial Research and Fundamental Biological Processes
The significance of viomycin sulfate in antimicrobial research is multifaceted. It serves as a crucial component in drug cocktails used to combat multidrug-resistant tuberculosis (MDR-TB). patsnap.comdrugbank.com The rise of antibiotic resistance has renewed interest in understanding the mechanisms of action and resistance to older antibiotics like viomycin to inform the development of new therapeutic strategies. pnas.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
37883-00-4 |
|---|---|
Molecular Formula |
C25H45N13O14S |
Molecular Weight |
783.8 g/mol |
IUPAC Name |
(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4S,6R)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;sulfuric acid |
InChI |
InChI=1S/C25H43N13O10.H2O4S/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;1-5(2,3)4/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);(H2,1,2,3,4)/b13-7-;/t10-,11+,12-,14-,15-,17-,18-;/m0./s1 |
InChI Key |
AQONYROJHRNYQQ-QMAPKBLTSA-N |
SMILES |
C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O |
Isomeric SMILES |
C1[C@@H](NC(=N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.OS(=O)(=O)O |
Canonical SMILES |
C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O |
Origin of Product |
United States |
Chemical and Physical Properties
Viomycin (B1663724) is a strongly basic peptide antibiotic complex. medkoo.com The sulfate (B86663) salt is a hygroscopic, crystalline solid. drugfuture.com
| Property | Value | Source |
| Molecular Formula | C25H45N13O14S | drugbank.compharmaffiliates.com |
| Molecular Weight | 783.77 g/mol | drugbank.compharmaffiliates.com |
| Appearance | Hygroscopic plates | drugfuture.com |
| Melting Point | 266°C (decomposes) | drugfuture.com |
| Solubility | Soluble in water | drugfuture.com |
Structural Biology of Viomycin Sulfate and Its Ribosomal Interactions
Molecular Architecture and Conformational Features
Viomycin (B1663724) is a cyclic pentapeptide characterized by a complex structure containing non-proteinogenic amino acids, including 2,3-diaminopropionate, L-capreomycidine, and β-ureidodehydroalanine. nih.gov This unique molecular architecture is fundamental to its interaction with the ribosome. patsnap.com The cyclic nature of the peptide core provides a rigid scaffold, while the various side chains engage in specific contacts with ribosomal components. nih.gov Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed that viomycin binds to the ribosome in a specific conformation. nih.govnih.govdiva-portal.org A key feature of this interaction is the requirement for nucleotides A1492 and A1493 of the 16S rRNA to be in a "flipped-out" conformation, a state normally associated with the decoding of the mRNA-tRNA codon-anticodon helix. nih.govdiva-portal.orgfrontiersin.org The presence of viomycin in its binding pocket sterically prevents these monitoring bases from returning to their inactive, "flipped-in" state. nih.govpnas.org
Ribosomal Binding Sites and Affinity
The binding of viomycin sulfate (B86663) to the ribosome is a highly specific process, with the affinity of the interaction being significantly influenced by the functional state of the ribosome.
Structural and biochemical studies have consistently shown that viomycin binds at the interface of the two ribosomal subunits, the 30S and 50S subunits. nih.govnih.gov Its binding site is primarily formed by components of the 16S rRNA of the small subunit and the 23S rRNA of the large subunit. nih.govnih.govnih.gov The macrocyclic core of the viomycin molecule establishes hydrogen bonding interactions with the ribose-phosphate backbone of the binding pocket. nih.gov Specifically, it interacts with nucleotides such as A1493 and G1494 of the 16S rRNA and A1913 and C1914 of the 23S rRNA. nih.gov The affinity of viomycin for the ribosome is greatly enhanced by the presence of a tRNA molecule in the A-site, which promotes the flipped-out conformation of A1492 and A1493, thereby making the binding site accessible to the drug. nih.govfrontiersin.org
The primary binding site for viomycin is located in a cleft formed between helix 44 (h44) of the 16S rRNA and helix 69 (H69) of the 23S rRNA. nih.govnih.govnih.gov This region is part of the highly conserved intersubunit bridge B2a, which is crucial for maintaining the association of the two ribosomal subunits. nih.gov By binding to this critical interface, viomycin can influence the dynamics of intersubunit movement, which is essential for the process of translocation during protein synthesis. nih.govpnas.org Mutations in nucleotides within both h44 and H69 that surround the viomycin binding site have been shown to confer resistance to the antibiotic, further confirming the location and importance of this interaction. nih.gov
For a long time, a single primary binding site for viomycin on the ribosome was recognized. nih.govpnas.org However, more recent structural studies have identified a total of five distinct binding sites for viomycin on the Escherichia coli 70S ribosome. nih.govpnas.orgnih.gov One of these sites (Vio1) corresponds to the previously identified primary site at the h44-H69 interface. nih.govpnas.org Four additional sites have been described, with three of them (Vio3, Vio4, and Vio5) clustering at other intersubunit bridges and appearing to bind exclusively to the rotated state of the ribosome. nih.govpnas.orgnih.gov Another site (Vio2) binds exclusively to the 30S subunit. nih.govescholarship.org This discovery of multiple binding sites suggests a more complex mechanism of inhibition than previously understood, where viomycin may stabilize a rotated state of the ribosome, thereby blocking translocation. nih.govpnas.org
| Viomycin Binding Site | Location | Interacting Ribosomal Components | Associated Ribosomal State |
| Vio1 | Intersubunit bridge B2a | 16S rRNA (h44), 23S rRNA (H69), Protein S12 | Non-rotated and Rotated |
| Vio2 | 30S subunit | 16S rRNA (h1, h18, h44), Protein S12 | Non-rotated and Rotated |
| Vio3 | Intersubunit bridge B2b | 16S rRNA (h45), 23S rRNA (H69, H70) | Rotated |
| Vio4 | Intersubunit bridge B3 | 16S rRNA (h44), 23S rRNA (H70) | Rotated |
| Vio5 | Between H69 and H70 | 23S rRNA (H69, H70) | Rotated |
Localization at the Ribosomal Inter-subunit Interface (Helix 44 and Helix 69)
Structural Basis of Ribosome-Viomycin Sulfate Complex Formation
The detailed visualization of the ribosome-viomycin sulfate complex has been made possible through high-resolution structural techniques.
Cryo-electron microscopy (cryo-EM) has been a pivotal technique in elucidating the structural details of viomycin's interaction with the ribosome. nih.govpnas.orgesrf.fr Cryo-EM studies have successfully captured the structure of the viomycin-bound 70S ribosome in different functional states. nih.govpnas.org For instance, a 3.8-Å resolution cryo-EM structure revealed a ribosome trapped in a hybrid state with an 8.6° intersubunit rotation, providing a snapshot of the translocation-inhibited state. nih.govpnas.orgnih.gov These studies have been instrumental in identifying the multiple binding sites of viomycin and in visualizing the conformational changes in the ribosome induced by the antibiotic. nih.govpnas.orgnih.gov The combination of cryo-EM with time-resolved techniques is further enhancing our understanding of the dynamic aspects of ribosome inhibition by viomycin.
X-ray Crystallography of Ribosome-Antibiotic Complexes
X-ray crystallography has been instrumental in elucidating the atomic-level details of how viomycin sulfate interacts with the ribosome. High-resolution crystal structures of the 70S ribosome from Thermus thermophilus in complex with viomycin have revealed the precise binding site and the molecular interactions that underpin its inhibitory mechanism. nih.gov
Co-crystal structures show that viomycin binds at the interface between the small (30S) and large (50S) ribosomal subunits. nih.govfrontiersin.org Specifically, it occupies a pocket formed by helix 44 (h44) of the 16S rRNA in the 30S subunit and Helix 69 (H69) of the 23S rRNA in the 50S subunit. nih.govfrontiersin.org This intersubunit bridge, known as B2a, is a critical and highly conserved region of the ribosome. nih.govmpg.de
The binding of viomycin is stabilized by a network of hydrogen bonds with the ribose-phosphate backbone of the rRNA. nih.gov Key residues involved in this interaction include A1913 and C1914 from the 23S rRNA and A1493 and G1494 from the 16S rRNA. nih.gov The macrocyclic structure of viomycin also stacks against the bases of G1491 and G1494. nih.gov
Interestingly, structural studies have identified not just one, but up to five distinct binding sites for viomycin on the E. coli 70S ribosome, particularly in its rotated state. nih.govpnas.orgnih.gov While one site (Vio1) corresponds to the location identified in non-rotated ribosome structures, three other sites (Vio3, Vio4, and Vio5) are clustered at the intersubunit bridges and appear to bind exclusively to the rotated conformation of the ribosome. nih.govpnas.orgnih.gov This finding provides a structural basis for viomycin's ability to stabilize the rotated state and inhibit subunit dissociation. nih.govnih.gov
| Complex | Organism | Resolution (Å) | Key Findings | PDB ID |
| 70S Ribosome-Viomycin | Thermus thermophilus | 3.3 | Viomycin binds at the interface of h44 and H69, stabilizing the A-site tRNA. | 3KNH |
| 70S Ribosome-Viomycin | Escherichia coli | 3.1 | Identified five distinct viomycin binding sites, with three specific to the rotated state. | 6Z4K |
Conformational Dynamics Induced by this compound Binding
The binding of this compound to the ribosome is not a static event. It actively influences the conformational landscape of the ribosome, trapping it in a state that is non-productive for protein synthesis. These dynamic changes are central to its mechanism of action.
During the elongation cycle of protein synthesis, the ribosome undergoes a series of conformational changes, including the rotation of the 30S subunit relative to the 50S subunit. nih.govbiorxiv.org This rotation is coupled with the movement of transfer RNAs (tRNAs) between different binding sites (A, P, and E sites) in so-called "hybrid" states (e.g., A/P and P/E). nih.govnih.gov
While initial crystal structures showed viomycin bound to a non-rotated ribosome, a wealth of biophysical and structural data, including cryo-electron microscopy (cryo-EM) and fluorescence resonance energy transfer (FRET) studies, indicates that viomycin actually stabilizes a rotated conformation of the ribosome. nih.govpnas.orgnih.govfrontiersin.org Cryo-EM structures of E. coli 70S ribosomes in complex with viomycin reveal an 8.6° intersubunit rotation and a 5.3° rotation of the 30S subunit head domain, with the tRNA trapped in a P/E hybrid state. nih.govpnas.orgnih.gov
This stabilization of the rotated, hybrid state is a key aspect of viomycin's inhibitory action. nih.govnih.govfrontiersin.org By locking the ribosome in this intermediate conformation, viomycin prevents the necessary backward rotation of the ribosomal subunits, a movement essential for the translocation of the mRNA and tRNAs. frontiersin.orgbiorxiv.org This effectively stalls the ribosome, preventing the next round of elongation. frontiersin.orgbiorxiv.org There is, however, some conflicting evidence, with some studies suggesting that viomycin may stabilize the classical, non-rotated state. nih.govnih.gov These discrepancies might be attributable to differing experimental conditions that can influence the sensitive equilibrium between the ribosomal states. nih.gov
The binding of viomycin has a profound effect on the conformation of specific nucleotides within the ribosomal decoding center. The universally conserved nucleotides A1492 and A1493 in the 16S rRNA, often referred to as the "monitoring bases," play a crucial role in ensuring the fidelity of codon-anticodon recognition. elifesciences.orgdiva-portal.org During the decoding process, these bases flip out from their stacked position within h44 to interact with the minor groove of the codon-anticodon helix in the A-site. nih.govnih.gov
Structural and kinetic studies have shown that viomycin binding requires and stabilizes the flipped-out conformation of A1492 and A1493. frontiersin.orgnih.govfrontiersin.orgelifesciences.orgdiva-portal.org In fact, the binding site for viomycin is occluded when these bases are in their inactive, flipped-in state. elifesciences.orgdiva-portal.org By locking these bases in their active, flipped-out conformation, viomycin effectively prevents their return to the inactive state. elifesciences.orgdiva-portal.org This has two major consequences: it enhances the binding of near- and non-cognate tRNAs, leading to increased misreading of the genetic code, and it physically blocks the conformational changes required for translocation. frontiersin.orgelifesciences.org
| Nucleotide | rRNA | Location | Conformation in Presence of Viomycin | Functional Consequence |
| A1492 | 16S | h44 (30S subunit) | Flipped-out (active) | Stabilized, prevents return to inactive state, contributes to translocation block and misreading. |
| A1493 | 16S | h44 (30S subunit) | Flipped-out (active) | Stabilized, prevents return to inactive state, contributes to translocation block and misreading. |
| A1913 | 23S | H69 (50S subunit) | Part of viomycin binding pocket | Contributes to the stabilization of the A-site tRNA and the stalled ribosome. |
Molecular Mechanism of Antimicrobial Action
Inhibition of Bacterial Protein Synthesis at the Ribosomal Level
Viomycin (B1663724) is a potent inhibitor of bacterial protein synthesis. nih.govontosight.aipatsnap.com Its target is the bacterial ribosome, the cellular machinery responsible for translating mRNA into protein. patsnap.compatsnap.com The antibiotic binds to a specific site on the ribosome, located at the interface between the small (30S) and large (50S) subunits. drugbank.comworldscientific.com This binding site involves elements of both the 16S ribosomal RNA (rRNA) in the 30S subunit and the 23S rRNA in the 50S subunit. drugbank.comworldscientific.comnih.gov
Structural studies have pinpointed the binding pocket between helix 44 (h44) of the 16S rRNA and helix 69 (H69) of the 23S rRNA. worldscientific.comfrontiersin.orgpnas.org The presence of a tRNA in the ribosomal A-site (aminoacyl site) is a crucial prerequisite for stable viomycin binding. nih.govpnas.org This interaction is significant because it directly interferes with the dynamic conformational changes the ribosome must undergo during protein synthesis. nih.govpnas.org By binding to this critical junction, viomycin effectively locks the ribosome in a state that is non-conducive to continued protein elongation. nih.govresearchgate.net
Cryo-electron microscopy and X-ray crystallography have revealed that viomycin can bind to multiple sites on the ribosome, particularly when the ribosome is in a "rotated" state, which is an intermediate conformation during translocation. nih.govpnas.org This multi-site binding further explains the potent inhibitory effect of the antibiotic. nih.gov
Disruption of Ribosomal Translocation Cycle
A primary consequence of viomycin binding is the disruption of the ribosomal translocation cycle. nih.govelifesciences.orgdiva-portal.org Translocation is the coordinated movement of mRNA and tRNAs through the ribosome, allowing for the sequential reading of codons and the addition of amino acids to the growing polypeptide chain. nih.govnih.gov Viomycin effectively halts this process by stabilizing an intermediate state of translocation. frontiersin.orgpnas.org
The antibiotic traps the ribosome in a pre-translocation state, where the tRNAs occupy hybrid A/P and P/E sites. nih.gov This state is characterized by a rotation of the ribosomal subunits relative to each other. nih.govresearchgate.net While the ribosome can adopt this rotated conformation, viomycin's presence prevents the subsequent steps required to complete the translocation cycle and reset the ribosome for the next round of amino acid incorporation. biorxiv.org
Viomycin directly impedes the physical movement of both mRNA and tRNA within the ribosome. diva-portal.org Kinetic studies have demonstrated that the antibiotic specifically inhibits this movement, which is a core component of the translocation process. diva-portal.org By stabilizing the A-site tRNA, viomycin prevents it from moving to the P-site (peptidyl site), and consequently, the tRNA in the P-site cannot move to the E-site (exit site). drugbank.comworldscientific.com This traffic jam at the heart of the ribosome brings protein synthesis to a standstill. The binding of viomycin induces conformational changes that lock the tRNAs into hybrid A/P and P/E states, effectively trapping them in a translocation intermediate. diva-portal.orgfrontiersin.org
Elongation Factor G (EF-G) is a GTPase that plays a crucial role in catalyzing ribosomal translocation. nih.govoup.com Viomycin's mechanism involves a complex interplay with EF-G. The antibiotic and EF-G compete for binding to the pre-translocation ribosome. nih.govdiva-portal.org If viomycin binds first, it stalls the ribosome for a significant duration. diva-portal.org
Interestingly, viomycin does not entirely block the binding of EF-G or its GTP hydrolysis activity. frontiersin.orgpnas.org Instead, it can lead to futile cycles of EF-G binding and GTP hydrolysis without effective translocation. nih.govpnas.org The ribosome becomes trapped in a pre-translocation state even with EF-G bound, unable to complete the forward movement of the mRNA-tRNA complex. pnas.org Viomycin essentially uncouples the energy from GTP hydrolysis from the mechanical work of translocation.
A key aspect of viomycin's inhibitory action is its ability to strongly stabilize the peptidyl-tRNA in the ribosomal A-site. nih.govelifesciences.orgdrugbank.comelifesciences.org This stabilization is a direct consequence of its binding location, which is adjacent to the A-site. pnas.org Structural data show that viomycin binding favors a conformation where the "monitoring bases" (A1492 and A1493) of the 16S rRNA are flipped out, a state normally associated with codon recognition. elifesciences.orgpnas.org By locking these bases in their active conformation, viomycin enhances the affinity of the tRNA for the A-site, making its subsequent movement to the P-site energetically unfavorable. nih.govelifesciences.org This trapping of the tRNA in the pre-translocation state is a central feature of viomycin-induced inhibition of protein synthesis. drugbank.comworldscientific.com
Modulation of Elongation Factor G (EF-G) Function
Mechanisms of Genetic Code Misreading and Fidelity Impairment
Beyond inhibiting translocation, viomycin also compromises the accuracy of protein synthesis by causing misreading of the genetic code. elifesciences.org It impairs the ribosome's ability to discriminate between correct (cognate) and incorrect (near-cognate) tRNAs. elifesciences.orgdiva-portal.org
The mechanism for this involves viomycin's interaction with the decoding center of the ribosome. By binding and locking the monitoring bases A1492 and A1493 in their active, flipped-out state, viomycin effectively bypasses the normal fidelity checkpoints. elifesciences.orgdiva-portal.org This stabilization prevents the dissociation of near-cognate ternary complexes (EF-Tu·GTP·aminoacyl-tRNA) from the ribosome, which would normally be rejected. elifesciences.org As a result, the ribosome is more likely to accept an incorrect aminoacyl-tRNA, leading to the incorporation of the wrong amino acid into the growing peptide chain. elifesciences.orgnih.gov
Kinetic studies have shown that viomycin dramatically increases the efficiency of GTP hydrolysis for near-cognate tRNAs, essentially making the ribosome less selective. elifesciences.orgelifesciences.org This effect significantly reduces the accuracy of the initial tRNA selection process and also appears to eliminate the proofreading step that would normally catch such errors. elifesciences.orgdiva-portal.org
| Feature | Effect of Viomycin |
| Cognate tRNA Selection | Not significantly affected. elifesciences.org |
| Near-Cognate tRNA Selection | Rate of GTP hydrolysis and peptide bond formation is dramatically enhanced. elifesciences.orgelifesciences.org |
| Proofreading | Abrogated. elifesciences.org |
| Overall Fidelity | Significantly impaired, leading to missense errors. elifesciences.orgdiva-portal.org |
Broader Effects on Ribosomal and Non-Ribosomal RNA Function
The primary target of viomycin is the ribosomal RNA within the functional ribosome. patsnap.com Its binding to specific rRNA helices (h44 and H69) is the basis for its inhibitory actions. nih.govfrontiersin.org The antibiotic's ability to stabilize particular rRNA conformations underlies its capacity to trap the ribosome in a non-productive state. nih.govpnas.org
Beyond its direct action on the translating ribosome, viomycin has been noted to interact with other RNA structures. Like aminoglycoside antibiotics, viomycin has the ability to bind to various RNA molecules, including certain ribozymes (catalytic RNAs). embopress.org This suggests that its mechanism may extend to the inhibition of other RNA-dependent cellular processes. embopress.orgmcmaster.ca Research has also shown that in vitro selected viomycin-binding RNA aptamers often form pseudoknot structures, which are also found at the natural viomycin target site on the ribosome, indicating a structural preference for this type of RNA fold. embopress.org Furthermore, viomycin has been reported to inhibit ribosome recycling by preventing the release of mRNA and tRNA and the splitting of the ribosomal subunits. frontiersin.org
General RNA Binding and Destabilization
Viomycin sulfate's primary mode of action involves binding directly to ribosomal RNA (rRNA), a critical component of the protein synthesis machinery in bacteria. patsnap.compatsnap.com Specifically, it targets the bacterial ribosome, binding at a crucial interface between helix 44 of the 16S rRNA in the small (30S) subunit and helix 69 of the 23S rRNA in the large (50S) subunit. patsnap.comnih.gov This binding site is adjacent to where other antibiotics like paromomycin (B158545) and hygromycin B bind. nih.gov
The binding of Viomycin sulfate (B86663) induces significant conformational changes in the ribosome. It affects the positioning of key monitoring bases, A1492 and A1493, in the 16S rRNA, which are essential for decoding messenger RNA (mRNA). nih.govnih.gov By binding, viomycin sterically blocks these bases from adopting their normal "flipped-in" conformation, locking them in an active, "flipped-out" state. nih.gov This stabilization of the A-site tRNA in a pre-translocation state is a key aspect of its inhibitory effect. nih.govdrugbank.com
Research has shown that this compound has a strong selectivity for particular RNA structures, specifically RNA pseudoknots. nih.gov An in vitro selection study designed to isolate novel viomycin-binding RNA molecules found that a majority of the selected molecules contained a highly conserved 14-nucleotide sequence that forms a pseudoknot structure, which constitutes the antibiotic-binding site. nih.gov This structural preference highlights a specific molecular recognition pattern between the antibiotic and its RNA targets. nih.gov Beyond its direct inhibitory role on the ribosome, this binding can also lead to the destabilization of RNA molecules, inducing structural alterations that render them more vulnerable to cellular degradation, adding another layer to its antibacterial activity. patsnap.com
Inhibition of RNA Catalysis (e.g., Group I Intron Splicing)
In addition to inhibiting protein synthesis, this compound is also known to inhibit the function of ribozymes, which are RNA molecules with catalytic activity. nih.gov A significant example of this is its ability to block the self-splicing of group I introns. nih.gov Group I introns are non-coding RNA sequences found in essential genes of some microorganisms that must be precisely excised from their precursor RNA for the RNA to become functional. scielo.br
The inhibition of this splicing process by this compound prevents the maturation of essential RNAs, which can have a lethal impact on the viability of the microorganism. nih.govscielo.br While the precise mechanism of splicing inhibition is still under investigation, it is suggested that peptide antibiotics like viomycin may interfere with the function of catalytic metal ions required for the splicing reaction. scielo.br The capacity to inhibit group I intron splicing represents a distinct mechanism of action for this compound, demonstrating that its activity extends beyond the ribosome to other vital RNA-based catalytic processes. nih.gov This inhibitory action has been a subject of interest for developing high-throughput screening assays to identify new small molecule inhibitors targeting these catalytic RNAs. nih.govresearchgate.net
Kinetic Analysis of Inhibition Processes
The inhibitory effect of this compound on ribosomal function has been quantitatively characterized through pre-steady-state kinetic analysis. nih.govnih.gov These studies reveal that viomycin's inhibition of the peptide elongation cycle is a dynamic process dependent on competition with other cellular factors. nih.gov
Viomycin blocks the translocation step of protein synthesis, where the ribosome moves along the mRNA. nih.govnih.gov While it allows for the binding of elongation factor G (EF-G) and subsequent GTP hydrolysis, it completely prevents the physical movement of the tRNA and mRNA through the ribosome. nih.govnih.gov Kinetic studies have demonstrated that the probability of a ribosome being inhibited by viomycin depends on a direct competition between the binding of viomycin and the binding of EF-G to the pre-translocation state of the ribosome. nih.govnih.gov Stable binding of viomycin to the ribosome requires the presence of a tRNA in the ribosomal A-site. nih.gov
Once bound, viomycin stalls the ribosome in this pre-translocation state for a significant duration. nih.govnih.gov The minimum stalling time has been measured to be approximately 45 seconds, and this duration increases linearly as the concentration of viomycin increases. nih.govnih.gov This prolonged stalling effectively halts protein synthesis. nih.gov Furthermore, the presence of viomycin can promote futile cycles of GTP hydrolysis by EF-G without productive translocation, further draining the cell's energy resources. nih.govnih.gov
A kinetic model has been constructed to describe this inhibition process, quantifying the functional aspects of viomycin's action. nih.govresearchgate.net This model helps in understanding the precise molecular interactions and provides a framework for predicting the antibiotic's effects within a living cell. nih.gov
Table 1: Kinetic Model Parameters for Viomycin Inhibition
This table outlines the key parameters of the kinetic model describing how this compound inhibits the elongation cycle of protein synthesis, based on competitive binding with Elongation Factor G (EF-G).
| Parameter | Description | Role in Inhibition |
| kG | The rate constant for the binding of EF-G to the pretranslocation ribosome. | Represents the rate of the normal, uninhibited process proceeding to translocation. |
| kV1 | The rate constant for viomycin binding to the first viomycin-sensitive state (pre-EF-G binding). | Represents the rate of the initial inhibitory step. |
| kV2 | The rate constant for viomycin binding to the second viomycin-sensitive state (post-EF-G binding). | Represents the rate of inhibition after EF-G has bound but before translocation occurs. |
| ktrans | The rate constant for the ribosome to escape the second sensitive state and continue translocation. | Represents the rate at which the ribosome can overcome the second potential inhibition point. |
| KI1 | The first viomycin inhibition constant, defined by the ratio kG / kV1. researchgate.net | Quantifies the competition between EF-G and viomycin for binding to the pretranslocation ribosome. nih.govresearchgate.net |
| KI2 | The second viomycin inhibition constant, defined by the ratio ktrans / kV2. researchgate.net | Quantifies the competition between translocation completion and viomycin binding in the second sensitive state. researchgate.net |
Mechanisms of Antimicrobial Resistance to Viomycin Sulfate
Biochemical and Genetic Basis of Resistance Development
Resistance to viomycin (B1663724) sulfate (B86663) is fundamentally rooted in genetic alterations that lead to biochemical changes, ultimately reducing the antibiotic's effectiveness. These genetic changes can occur spontaneously through mutation or be acquired via horizontal gene transfer. patsnap.commdpi.com The primary target of viomycin is the bacterial ribosome, a complex machinery responsible for protein synthesis. patsnap.com Therefore, the most common resistance mechanisms involve modifications to the ribosome that prevent or reduce the binding affinity of viomycin.
From a biochemical perspective, resistance arises from either preventing the antibiotic from reaching its target or altering the target itself. This can be achieved through:
Alteration of the ribosomal RNA (rRNA) or ribosomal proteins: Mutations in the genes encoding these components can change the structure of the viomycin binding site. patsnap.comnih.gov
Enzymatic modification of the antibiotic: Bacteria can produce enzymes that chemically modify viomycin, rendering it inactive. patsnap.com
Modification of the cellular environment: Changes in the bacterial cell that reduce the uptake or increase the efflux of the antibiotic can also contribute to resistance, although this is less specific to viomycin.
Genetic studies have identified several key genes and mutations responsible for viomycin resistance. Resistance can be conferred by alterations in either the 30S or the 50S ribosomal subunit, highlighting the drug's interaction at the interface of these two subunits. nih.govnih.gov The clustering of genes involved in viomycin biosynthesis with resistance genes in producing organisms like Streptomyces species suggests a long evolutionary history of these resistance mechanisms. google.com
Ribosomal Mutations Conferring Resistance
Mutations within the ribosomal RNA and proteins are a primary mechanism of resistance to viomycin sulfate. These mutations alter the binding site of the antibiotic, reducing its affinity and inhibitory effect on protein synthesis.
Mutations in 16S Ribosomal RNA
The 16S rRNA, a key component of the 30S ribosomal subunit, is a critical target for viomycin. patsnap.com Mutations in the rrs gene, which encodes the 16S rRNA, are a significant cause of resistance. These mutations often confer cross-resistance to other aminoglycoside antibiotics. nih.gov
Specific mutations in the 16S rRNA associated with viomycin resistance have been identified in various bacteria, including Mycobacterium tuberculosis. For instance, mutations at positions 1401, 1402, and 1484 have been linked to resistance. nih.govasm.orgresearchgate.net The A1401G mutation, in particular, is frequently found in capreomycin-resistant M. tuberculosis strains, which often show cross-resistance to viomycin. asm.orgasm.org Studies in Mycobacterium smegmatis have also identified mutations in the 16S rRNA, such as at position 1389 (equivalent to 1408 in E. coli), that lead to high-level kanamycin (B1662678) resistance and can influence viomycin susceptibility. asm.org
| Bacterium | 16S rRNA Mutation | Associated Resistance | Reference |
|---|---|---|---|
| Mycobacterium tuberculosis | A1401G | Capreomycin (B601254), Viomycin, Kanamycin, Amikacin (B45834) | nih.govasm.orgasm.org |
| Mycobacterium tuberculosis | C1402T | Capreomycin, Viomycin, Kanamycin, Amikacin | nih.govasm.org |
| Mycobacterium tuberculosis | G1484T | Capreomycin, Viomycin, Kanamycin, Amikacin | nih.govasm.org |
| Mycobacterium smegmatis | A1389G (equivalent to E. coli 1408) | Kanamycin (influences Viomycin susceptibility) | asm.org |
Mutations in 23S Ribosomal RNA
Mutations in the 23S rRNA of the 50S ribosomal subunit also contribute to viomycin resistance. The drug binds at the interface of the 30S and 50S subunits, and alterations in the 23S rRNA can disrupt this interaction. nih.gov
Mutations near the viomycin binding site in helix 69 of the 23S rRNA, such as A1913U and U1915G, as well as deletions of U1915 and A1916, have been shown to confer resistance to viomycin and the related antibiotic capreomycin. pnas.orgresearchgate.net The lack of methylation at G745 in the 23S rRNA has also been reported to result in a weak viomycin resistance phenotype. nih.gov
| Bacterium | 23S rRNA Mutation/Alteration | Associated Resistance | Reference |
|---|---|---|---|
| Thermus thermophilus | A1913U | Capreomycin (cross-resistance to Viomycin) | pnas.org |
| Thermus thermophilus | U1915G | Capreomycin (cross-resistance to Viomycin) | pnas.org |
| Mycobacterium tuberculosis | Deletion of A1916 | Capreomycin (cross-resistance to Viomycin) | nih.gov |
| Escherichia coli | Lack of m1G745 methylation | Viomycin | nih.gov |
Involvement of Ribosomal Proteins (e.g., S12)
In addition to rRNA, mutations in ribosomal proteins can confer resistance to viomycin. Ribosomal protein S12, a component of the 30S subunit, plays a role in maintaining translational accuracy and is implicated in viomycin resistance. nih.gov
Structural analyses have shown that viomycin binds near protein S12. researchgate.net Specifically, one of the viomycin binding sites (Vio2) is in proximity to S12 and makes contact with Lys42 and Lys43 of this protein. nih.gov Mutations in the rpsL gene, which encodes S12, such as K43R or K87Q in Mycobacterium smegmatis, have been shown to confer viomycin resistance. nih.gov This highlights the importance of specific amino acid residues in S12 for the binding and action of viomycin.
Enzymatic Modification or Inactivation of this compound
Another significant mechanism of resistance is the enzymatic modification or inactivation of the this compound molecule itself. patsnap.com Bacteria can produce enzymes that chemically alter the antibiotic, preventing it from binding to its ribosomal target. tamucc.edu
One such mechanism involves phosphorylation of the antibiotic. A viomycin phosphotransferase (Vph) has been identified, which catalyzes the transfer of a phosphate (B84403) group to the viomycin molecule. tamucc.edu This covalent modification results in a structural change that impairs the antibiotic's ability to bind to the ribosome. This strategy of enzymatic inactivation is a common theme in antibiotic resistance, seen with other classes of antibiotics as well. nih.gov While the specific enzymes responsible for viomycin degradation are a subject of ongoing research, the principle of enzymatic inactivation represents a potent and direct method for bacteria to achieve high levels of resistance.
Loss of Specific Ribosomal Methyltransferases (e.g., TlyA)
A fascinating and somewhat counterintuitive mechanism of resistance to viomycin involves the loss of function of certain ribosomal modifying enzymes. researchgate.net In some bacteria, the presence of specific methyl groups on the rRNA is necessary for optimal binding of viomycin. Therefore, the absence of these methylations can lead to resistance.
A key example of this is the ribosomal RNA methyltransferase TlyA. frontiersin.orgnih.gov TlyA is responsible for the 2'-O-methylation of two specific nucleotides: C1409 in the 16S rRNA and C1920 in the 23S rRNA. pnas.orgnih.gov In Mycobacterium tuberculosis, the presence of these methylations sensitizes the bacterium to viomycin and capreomycin. researchgate.netnih.govpnas.org Consequently, mutations that inactivate the tlyA gene lead to an unmethylated ribosome and confer resistance to both of these antibiotics. nih.govasm.orgasm.orgfrontiersin.orgscilit.com This loss of intrinsic methylation as a resistance mechanism is a notable example of the complex interplay between bacterial physiology and antibiotic susceptibility. researchgate.net
Phenotypic and Genotypic Characterization of Resistant Strains
The emergence of resistance to this compound, a crucial second-line antitubercular drug, is a significant clinical concern. Understanding the underlying phenotypic and genotypic changes in resistant microbial strains is paramount for effective surveillance and the development of new therapeutic strategies. Resistance to viomycin, a cyclic polypeptide antibiotic, primarily arises from genetic mutations that alter the drug's target site within the ribosome or modify the cellular components that interact with the drug. biomedgrid.com
Genotypic Characterization: The Genetic Basis of Resistance
The primary mechanism of viomycin resistance in Mycobacterium tuberculosis involves mutations in specific genes that encode components of the bacterial ribosome or enzymes that modify ribosomal RNA (rRNA). nih.gov These mutations prevent viomycin from binding effectively, thereby allowing protein synthesis to continue unabated. mcmaster.ca
Mutations in the rrs Gene: The rrs gene encodes the 16S rRNA, a critical component of the 30S ribosomal subunit. plos.org Mutations in this gene are a well-established cause of resistance to viomycin and other aminoglycoside antibiotics. researchgate.netasm.org Specific nucleotide substitutions within the rrs gene can confer varying levels of resistance and cross-resistance to other drugs. For instance, the A1401G mutation is frequently associated with high-level resistance to kanamycin and amikacin and can also contribute to viomycin resistance. plos.orgresearchgate.netnih.gov Other significant mutations include C1402T and G1484T, each linked to distinct cross-resistance profiles. researchgate.netnih.govcambridge.org
Mutations in the tlyA Gene: The tlyA gene encodes a 2'-O-methyltransferase responsible for modifying both the 16S and 23S rRNA. nih.govplos.org The absence of this methylation due to inactivating mutations in tlyA is a known mechanism of resistance to both viomycin and the structurally similar antibiotic, capreomycin. nih.govresearchgate.netasm.org A variety of mutations, including insertions and deletions, have been identified in the tlyA gene of resistant clinical isolates. researchgate.netfrontiersin.org For example, an insertion of GA at position 755 has been found in some resistant strains. researchgate.net
Mutations in the gidB Gene: The gidB gene encodes a 16S rRNA methyltransferase that confers low-level resistance to streptomycin (B1217042). nih.govasm.org While primarily associated with streptomycin resistance, mutations in gidB have also been implicated in resistance to other aminoglycosides and may play a role in the broader context of viomycin resistance. plos.orgresearchgate.net Identified mutations in gidB that can contribute to aminoglycoside resistance include deletions and various single nucleotide polymorphisms (SNPs). plos.orgresearchgate.net
The vph Gene: In viomycin-producing organisms like Streptomyces spp., a specific resistance gene, vph, encodes for viomycin phosphotransferase. nih.gov This enzyme inactivates viomycin through phosphorylation, protecting the organism from its own antibiotic production. nih.gov
The following table summarizes key genotypic findings in viomycin-resistant strains:
Table 1: Genetic Mutations Associated with Viomycin Resistance| Gene | Mutation | Associated Resistance Profile | Reference |
|---|---|---|---|
| rrs | A1401G | High-level resistance to kanamycin and amikacin, cross-resistance to viomycin and capreomycin. | plos.orgresearchgate.netnih.govcambridge.org |
| rrs | C1402T | Cross-resistance to viomycin, capreomycin, and kanamycin. | researchgate.netnih.govcambridge.org |
| rrs | G1484T | Cross-resistance to viomycin and other aminoglycosides. | researchgate.netnih.govcambridge.org |
| tlyA | Various (e.g., insertions, deletions, missense mutations) | Resistance to viomycin and capreomycin. | nih.govresearchgate.netasm.org |
| gidB | Various (e.g., G102 deletion, T230C, C286T) | Low-level resistance to streptomycin and other aminoglycosides. | plos.orgresearchgate.net |
Phenotypic Characterization: The Observable Traits of Resistance
The genotypic alterations described above manifest as distinct phenotypic characteristics in resistant bacterial strains. These phenotypes are primarily defined by changes in the minimum inhibitory concentration (MIC) of viomycin and patterns of cross-resistance to other antibiotics.
Elevated Minimum Inhibitory Concentrations (MICs): The most direct phenotype of a viomycin-resistant strain is a significant increase in its MIC for viomycin. The level of resistance can vary, with some mutations conferring low-level resistance while others lead to high-level resistance. This variability is often dependent on the specific mutation and its impact on the drug's target.
Cross-Resistance Patterns: A crucial phenotypic trait of many viomycin-resistant strains is cross-resistance to other antibiotics, particularly those with similar mechanisms of action or overlapping binding sites on the ribosome. biomedgrid.com Full cross-resistance between viomycin and capreomycin is commonly observed, especially in strains with tlyA mutations. nih.gov Mutations in the rrs gene can lead to more complex cross-resistance patterns, often including resistance to the aminoglycosides kanamycin and amikacin. researchgate.netnih.gov The specific cross-resistance profile can often be predicted by the underlying genetic mutation. researchgate.net
The following table details the phenotypic characteristics of strains with specific genetic mutations:
Table 2: Phenotypic Profiles of Viomycin-Resistant Strains| Genotype (Mutation) | Viomycin MIC | Cross-Resistance Profile | Reference |
|---|---|---|---|
| rrs (A1401G) | Elevated | High-level resistance to Kanamycin and Amikacin; Cross-resistance to Capreomycin. | plos.orgresearchgate.netnih.gov |
| rrs (C1402T) | Elevated | Resistance to Kanamycin and Capreomycin. | researchgate.netnih.gov |
| tlyA mutations | Elevated | Resistance to Capreomycin. | nih.govresearchgate.netasm.org |
Synthetic and Semisynthetic Derivatization of Viomycin Sulfate
Chemical Modification Strategies
Chemical modification of the viomycin (B1663724) scaffold has been a key strategy to probe structure-activity relationships and develop new derivatives. google.comnih.govnii.ac.jp These modifications have targeted various functional groups within the complex cyclic peptide structure.
Modification of Specific Amino Acid Residues (e.g., β-lysine, diaminopropionic acid)
Key amino acid residues, such as β-lysine and α,β-diaminopropionic acid, have been primary targets for chemical alteration. google.comwho.intfrontiersin.org The free amino groups of the β-lysine residue have been chemically modified to understand its importance for antimicrobial activity. google.com Additionally, different amino acids have been attached to the free α-amino group of the α,β-diaminopropionic acid residue in tuberactinomycin (B576502) N, a related compound, to create various analogs. google.com
The biosynthesis of viomycin involves several nonproteinogenic amino acids, including L-2,3-diaminopropionate, β-ureidodehydroalanine, β-lysine, and L-tuberactidine. asm.orgontosight.ai The biosynthetic gene cluster for viomycin contains the necessary enzymes to produce these specialized precursors. asm.org For instance, VioP, a lysine (B10760008) 2,3-aminomutase, is predicted to generate β-lysine from L-lysine. nih.gov Understanding the biosynthesis of these residues provides opportunities for targeted modifications.
Derivatization at Core and Side Chain Positions
Derivatization has also been performed on the core cyclic pentapeptide and its side chains. google.comresearchgate.net For example, C-6a aryl urea (B33335) modifications and C-19 modifications have been reported. google.com Other approaches have included the reduction of the C-6-C-6a double bond. google.com These chemical modifications aim to generate derivatives with improved potency and a broader spectrum of activity. google.com
Rational Design and Synthesis of Analogues
The rational design of viomycin analogs has been guided by an increasing understanding of its biosynthetic pathway and mechanism of action. who.intoregonstate.eduacs.org The elucidation of the viomycin biosynthetic gene cluster has enabled the prediction of the metabolic logic of its production, paving the way for the generation of new structural derivatives. nih.govasm.org
One approach involves the targeted deletion of specific genes within the biosynthetic cluster. nih.govnih.gov For example, deleting the vioQ gene resulted in the production of nonhydroxylated viomycin derivatives, while deleting vioP led to analogs lacking the β-lysine side chain. nih.govnih.gov Surprisingly, deleting vioL resulted in derivatives where the carbamoyl (B1232498) group was replaced by an acetyl group. nih.govnih.gov
Furthermore, computational modeling and simulation have been employed to guide the rational design of potential antiviral agents based on the viomycin scaffold, among other compounds. acs.org This approach helps in identifying promising candidates for synthesis and further testing.
Structure-Activity Relationship (SAR) Studies of Viomycin Sulfate (B86663) Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of viomycin and its derivatives contribute to their biological activity. nih.govnih.govabmole.com These studies have revealed the importance of various moieties for antimicrobial efficacy.
For instance, modifications to the β-lysine residue have been shown to impact the antibiotic's activity. google.com The cyclic nature of the peptide and the presence of dehydro-form amino acid residues are also considered important for its function. nih.gov SAR studies have also been conducted on related antibiotics, such as muraymycins, to understand the structural requirements for their inhibitory activity. beilstein-journals.org
The following table summarizes some of the key findings from SAR studies on viomycin and related compounds:
| Modification Site | Observation | Implication for Activity |
| β-lysine residue | Chemical modifications alter antimicrobial potency. google.com | The β-lysine side chain is important for activity. |
| α,β-diaminopropionic acid | Attachment of different amino acids creates active analogs. google.com | This position is amenable to modification for new derivatives. |
| C-6a position | Aryl urea modifications have been explored. google.com | The core ring structure can be derivatized. |
| C-19 position | Modifications have been reported. google.com | Another site for potential derivatization. |
| Carbamoyl group | Replacement with an acetyl group alters the molecule. nih.govnih.gov | This group plays a role in the final structure and activity. |
| Hydroxyl group on residue 5 | Absence of this group results in a different tuberactinomycin. nih.govnih.govacs.org | This modification is a post-assembly event. |
Combinatorial Biosynthesis for Novel Compounds
Combinatorial biosynthesis has emerged as a powerful strategy for generating novel viomycin-related compounds. google.comoregonstate.eduasm.org This approach leverages the understanding of the viomycin biosynthetic gene cluster to create new derivatives through genetic engineering. nih.govresearchgate.net
By selectively activating or disrupting specific genes within the cluster, or by introducing genes into different host organisms, it is possible to produce a diverse range of viomycin analogs. google.com For example, the adenylation domains of the nonribosomal peptide synthetase (NRPS) enzymes can be replaced to incorporate alternative amino acids into the peptide core. google.com
The heterologous production of viomycin in hosts like Streptomyces lividans has provided a platform for metabolic engineering and the generation of new derivatives. nih.govnih.gov This combination of biosynthetic and chemical techniques offers a promising avenue for creating novel antibiotics with improved properties. google.com The insights gained from the viomycin gene cluster can be extrapolated to other members of the tuberactinomycin family, further expanding the potential for creating new therapeutic agents. nih.govnih.gov
Advanced Research Methodologies for Viomycin Sulfate Studies
High-Resolution Structural Determination Techniques
The precise binding site and the conformational changes induced by viomycin (B1663724) sulfate (B86663) have been visualized using high-resolution structural methods, offering a static yet detailed picture of its interaction with the ribosome.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in capturing the ribosome in different functional states when bound to viomycin. Studies have revealed that viomycin can trap the ribosome in a rotated state, which is an intermediate in the process of translocation. nih.govpnas.orgresearchgate.netnih.govnih.gov A 3.8-Å resolution cryo-EM structure of an Escherichia coli 70S ribosome complex showed the ribosome in a hybrid state with an 8.6° intersubunit rotation and a 5.3° rotation of the 30S subunit head domain. nih.govnih.gov This structure also identified five distinct binding sites for viomycin, four of which were previously unknown. nih.govnih.gov These newly identified sites are located at intersubunit bridges, which explains how viomycin inhibits the dissociation of the ribosomal subunits. nih.gov The binding of viomycin to these sites is thought to induce the intersubunit rotation by selectively binding to the rotated state of the ribosome. nih.gov
More recent cryo-EM studies have achieved even higher resolutions, providing atomic-level details of the interactions between antibiotics and the ribosome. biorxiv.orgmpg.de For instance, structures of various antibiotics bound to the bacterial ribosome have been determined at resolutions ranging from 1.6 to 2.2 Å. mpg.de These high-resolution structures allow for a precise description of the antibiotic-ribosome interactions, including the role of solvent molecules in mediating these interactions. mpg.de
X-ray Crystallography
X-ray crystallography has complemented cryo-EM studies by providing high-resolution atomic models of viomycin bound to the ribosome. A crystal structure of the 70S ribosome from Thermus thermophilus in complex with viomycin at 3.3 Å resolution revealed that the antibiotic binds at the interface between helix 44 (h44) of the small ribosomal subunit and Helix 69 (H69) of the large ribosomal subunit. nih.gov This binding site is adjacent to the binding sites of other antibiotics like paromomycin (B158545) and hygromycin B. nih.gov The structure showed the ribosome in a non-ratcheted state with tRNAs in the classical A, P, and E sites. nih.gov
Another study presented a 3.1-Å crystal structure of a viomycin-bound E. coli 70S ribosome complex, which confirmed the five viomycin binding sites identified by cryo-EM. nih.govnih.gov This high-resolution structure detailed how all five viomycin molecules bind to ribosomal RNA. nih.govnih.gov One of these binding sites, designated Vio1, corresponds to the single site previously identified in a non-rotated ribosome structure. nih.govnih.gov The other four sites, particularly Vio3, Vio4, and Vio5, are clustered at the intersubunit bridges and are proposed to be responsible for inducing the rotated state of the ribosome and inhibiting translocation. nih.gov
| Technique | Organism | Resolution | Key Findings | Citation |
| Cryo-EM | E. coli | 3.8 Å | Identified five viomycin binding sites; showed viomycin traps the ribosome in a rotated, hybrid state. | nih.govnih.gov |
| X-ray Crystallography | T. thermophilus | 3.3 Å | Located the primary viomycin binding site at the interface of h44 and H69. | nih.gov |
| X-ray Crystallography | E. coli | 3.1 Å | Confirmed the five binding sites and detailed their interactions with rRNA. | nih.govnih.gov |
Spectroscopic and Biophysical Approaches
To understand the dynamic nature of viomycin sulfate's interaction with the ribosome, spectroscopic and biophysical methods have been employed. These techniques provide information on the conformational changes and the kinetics of binding.
Fluorescence Resonance Energy Transfer (FRET) (Bulk and Single-Molecule)
FRET has been a powerful tool to study the conformational dynamics of the ribosome upon viomycin binding. Both bulk and single-molecule FRET (smFRET) experiments have been utilized.
Bulk FRET studies have shown that viomycin binding induces a relative movement of the two ribosomal subunits, leading to a "ratcheted" state that is similar to the one induced by the binding of Elongation Factor G (EF-G). researchgate.netnih.gov This supports the idea that viomycin traps the ribosome in an intermediate state of translocation. researchgate.netnih.gov
smFRET experiments have provided a more detailed view of the dynamics. Some smFRET studies have suggested that viomycin stabilizes the ribosome in a pre-translocation state with tRNAs in hybrid A/P and P/E configurations. pnas.org However, other smFRET studies have indicated that viomycin can trap the hybrid state in certain ribosome populations while not significantly suppressing the dynamics of tRNA. nih.gov This suggests a decoupling of tRNA motion from the intersubunit ratcheting. nih.gov Contradictory reports exist, with some studies suggesting that viomycin stabilizes the classical tRNA state. nih.gov These discrepancies might be due to different experimental conditions. nih.gov One study observed a biphasic dependence of inter-tRNA FRET efficiencies with increasing viomycin concentration, which likely reflects the influence of viomycin on the formation of hybrid states. nih.gov
Chemical Probing and Footprinting Assays
Chemical probing and footprinting assays have been used to map the binding site of viomycin and to understand the conformational changes it induces in the ribosomal RNA (rRNA). These methods use chemical reagents that modify accessible rRNA bases, and the sites of modification are then identified by primer extension analysis.
Chemical probing experiments have indicated that viomycin induces the formation of a hybrid-state translocation intermediate. researchgate.netnih.gov These experiments have shown that viomycin binding leads to changes in the accessibility of specific bases in the 16S and 23S rRNA, consistent with the formation of A/P and P/E hybrid tRNA states. researchgate.netnih.gov
Hydroxyl radical footprinting is another technique used to probe the solvent-accessible surfaces of macromolecules. chemrxiv.orgolemiss.edu While not specifically detailed for viomycin in the provided context, this method, often coupled with mass spectrometry, can provide high-resolution information about protein and nucleic acid structures and their interactions. olemiss.edugnxtech.comnih.gov
Kinetic and Biochemical Assays for Ribosomal Function
To quantify the inhibitory effects of this compound on the different steps of protein synthesis, various kinetic and biochemical assays have been developed. These assays measure the rates of specific ribosomal functions in the presence and absence of the antibiotic.
Pre-steady-state kinetic experiments have been crucial in dissecting the mechanism of viomycin's action. These studies have shown that viomycin inhibits the translocation step of protein synthesis. elifesciences.orgdiva-portal.org It has been demonstrated that viomycin allows the binding of EF-G and GTP hydrolysis but completely blocks the subsequent movement of the mRNA and tRNA. nih.gov
Kinetic studies have also revealed that viomycin impairs the fidelity of tRNA selection. elifesciences.orgdiva-portal.org By using a reconstituted E. coli translation system, researchers have found that viomycin binds to ribosomes associated with a ternary complex (EF-Tu, aminoacyl-tRNA, and GTP) and locks the monitoring bases A1492 and A1493 in their active, "flipped-out" conformation. elifesciences.orgdiva-portal.org This prevents the dissociation of near-cognate and non-cognate tRNAs, thereby increasing the error rate of protein synthesis. elifesciences.orgdiva-portal.org
Tripeptide formation experiments using a quench-flow instrument have been used to study the effect of viomycin on translating ribosomes. pnas.org These experiments have helped to develop a kinetic model for viomycin inhibition, suggesting that the drug can bind to two different states of the ribosome during the elongation cycle. researchgate.net
Pre-Steady-State and Rapid Kinetics
Pre-steady-state and rapid kinetics are powerful methodologies used to elucidate the molecular mechanisms of action of antibiotics like this compound. These techniques allow researchers to observe the individual steps of a biochemical reaction in real-time, providing insights that are often obscured in steady-state analyses. diva-portal.orgresearchgate.net
In the context of this compound, pre-steady-state kinetics have been instrumental in understanding its inhibitory effects on bacterial protein synthesis. nih.govnih.gov Studies have clarified the molecular details of how viomycin inhibits the translocation of messenger RNA (mRNA) on the ribosome, a process catalyzed by elongation factor G (EF-G). nih.govnih.gov By using rapid-mixing stopped-flow instruments, scientists can monitor conformational changes and reaction rates on a millisecond timescale. biorxiv.orgmdpi.com
Detailed Research Findings:
Competition with EF-G: Pre-steady-state kinetic studies have revealed that the probability of a ribosome being inhibited by viomycin depends on a competition between viomycin and EF-G for binding to the ribosome before translocation. nih.govnih.gov If EF-G binds first, translocation proceeds unimpeded. However, if viomycin binds, it stalls the ribosome. nih.gov
Requirement of A-site tRNA: Stable binding of viomycin to the ribosome necessitates the presence of a transfer RNA (tRNA) molecule in the A-site of the ribosome. nih.govnih.gov
Ribosome Stalling: Once bound, viomycin traps the ribosome in a pre-translocation state for a significant duration, with a minimum stalling time of approximately 45 seconds. nih.govnih.gov This stalling time has been observed to increase in a linear fashion with higher concentrations of viomycin. nih.govnih.gov
Futile GTP Hydrolysis: Viomycin inhibition has been shown to promote futile cycles of GTP hydrolysis by EF-G, further disrupting the efficiency of protein synthesis. nih.govnih.gov
Error Induction: Pre-steady-state kinetics have also been applied to investigate how viomycin affects the accuracy of genetic code reading. elifesciences.orgdiva-portal.org These studies have shown that viomycin binds to ribosomes associated with a ternary complex (consisting of EF-Tu, aminoacyl-tRNA, and GTP) and locks the monitoring bases A1492 and A1493 in their active conformation. elifesciences.orgdiva-portal.org This action prevents the dissociation of incorrect (near-cognate and non-cognate) ternary complexes, leading to increased errors in protein synthesis. elifesciences.orgdiva-portal.org
Reconstituted In Vitro Translation Systems
Reconstituted in vitro translation systems are a cornerstone for studying the intricate details of protein synthesis and the effects of antibiotics like this compound. These systems are assembled from purified components of the translational machinery, such as ribosomes, tRNAs, amino acids, and translation factors, typically sourced from E. coli. neb.comdiva-portal.org This bottom-up approach provides a clean and controllable environment, free from the complexities and confounding variables of a living cell. neb.com
The PURE (Protein synthesis Using Reagents) system is a well-known example of a reconstituted in vitro translation system. neb.com Such systems allow for precise manipulation of individual components, enabling researchers to dissect the mechanism of action of inhibitors with high resolution. neb.comdiva-portal.org
Detailed Research Findings:
In Vivo-like Kinetics: Modern reconstituted systems can be optimized to exhibit kinetic rates that are comparable to those observed within living cells, making the findings more biologically relevant. nih.gov
Mechanism of Inhibition: In vitro translation systems have been crucial in demonstrating that viomycin rapidly inhibits the elongation of polypeptide chains. medchemexpress.com Studies using these systems have pinpointed that viomycin's primary target is the translocation step of the elongation cycle. nih.govdiva-portal.org
Species-Specific Differences: Reconstituted systems from different bacterial species, such as Mycobacterium smegmatis, have been developed to study the inhibition by tuberactinomycins, including viomycin. diva-portal.org These studies have shown that while the general mechanism of translocation inhibition is conserved, there can be subtle species-specific differences in the inhibitory effects. diva-portal.org
Error Induction Studies: Reconstituted systems have been employed to quantify the error-inducing properties of viomycin. elifesciences.orgdiva-portal.org By controlling the concentrations of cognate, near-cognate, and non-cognate tRNAs, researchers can precisely measure the impact of viomycin on the fidelity of translation. elifesciences.orgdiva-portal.org
Computational and In Silico Modeling
Computational and in silico modeling techniques have become indispensable tools in modern drug discovery and mechanistic studies, including the investigation of this compound. These methods complement experimental approaches by providing detailed insights at an atomic level.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of biological macromolecules like the ribosome and their interactions with ligands such as viomycin. frontiersin.org
Detailed Research Findings:
Binding Stability and Interactions: MD simulations have been used to assess the stability of the binding of viomycin and other compounds to their targets. patsnap.comnih.gov For instance, in a study exploring potential SARS-CoV-2 main protease inhibitors, viomycin was among the repurposed drug candidates whose binding stability was simulated over 100 nanoseconds. patsnap.comnih.gov
Identification of Key Residues: These simulations can reveal the specific amino acid or nucleotide residues that are crucial for the interaction between a drug and its target. patsnap.comnih.gov This information is vital for understanding the mechanism of action and for designing new derivatives with improved properties.
Free Energy Calculations: MD simulations can be combined with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to calculate the binding free energy of a ligand to its target. patsnap.comnih.gov This provides a quantitative measure of the binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgmdpi.com QSAR models are built by correlating physicochemical properties or theoretical molecular descriptors of a series of compounds with their measured biological activities. wikipedia.orgmdpi.com
Detailed Research Findings:
Predicting Biological Activity: Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, untested compounds. wikipedia.orgmdpi.com This is a valuable tool in drug discovery for prioritizing which compounds to synthesize and test.
Drug Repurposing: QSAR models, in conjunction with other computational methods like molecular docking and MD simulations, have been used in high-throughput virtual screening to identify potential new uses for existing drugs. patsnap.comnih.gov In one such study, viomycin was identified as a potential inhibitor of the SARS-CoV-2 main protease. patsnap.comnih.gov
Pharmacophore Identification: QSAR analysis can help in identifying the key structural features (the pharmacophore) of a molecule that are essential for its biological activity. nih.govresearchgate.net This knowledge can guide the design of novel and more potent inhibitors. nih.gov
Genetic and Genomic Techniques
Genetic and genomic techniques have been fundamental in unraveling the biosynthetic pathway of viomycin, a complex non-ribosomal peptide antibiotic.
Gene Cluster Cloning and Sequencing
The genes responsible for the biosynthesis of many antibiotics, including viomycin, are typically organized together in a contiguous region of the bacterial chromosome known as a biosynthetic gene cluster. wikipedia.orgnih.govresearchgate.net Cloning and sequencing this entire cluster is the first step toward understanding and manipulating the production of the antibiotic. google.comnih.gov
Detailed Research Findings:
Directed Mutagenesis and Gene Knockout Studies
Directed mutagenesis and gene knockout studies have been instrumental in elucidating the biosynthetic pathway of this compound and for generating novel derivatives of the antibiotic. nih.govnih.gov These methodologies involve the targeted inactivation or modification of specific genes within the viomycin biosynthetic gene cluster to observe the resulting effects on antibiotic production and to understand the function of the encoded enzymes. nih.govresearchgate.net
The viomycin biosynthetic gene cluster, spanning approximately 36.3 kb, contains 20 open reading frames (ORFs) predicted to be involved in the biosynthesis, regulation, export, and activation of viomycin, in addition to a resistance gene. nih.govwikipedia.org Genetic manipulation of this cluster, often performed in a heterologous host such as Streptomyces lividans, has provided a powerful platform for functional analysis of the viomycin pathway genes. nih.govresearchgate.net
One of the key findings from these studies was the confirmation that the identified gene cluster is indeed responsible for viomycin biosynthesis. The inactivation of vioA, a gene proposed to encode an essential component of the nonribosomal peptide synthetase (NRPS) machinery, resulted in the complete abolishment of viomycin production. nih.gov This provided definitive evidence for the role of this gene cluster in producing the antibiotic. nih.gov
Further gene knockout experiments have targeted specific tailoring enzymes to understand their roles in modifying the cyclic pentapeptide core of viomycin. For instance, the deletion of vioQ, a putative hydroxylase gene, led to the production of nonhydroxylated viomycin derivatives. nih.govoregonstate.edu This confirmed that VioQ is responsible for the hydroxylation of a specific residue in the viomycin structure. nih.gov Similarly, the knockout of vioP resulted in strains that could not acylate the cyclic pentapeptide core with β-lysine, demonstrating the essential role of VioP in the biosynthesis or attachment of this nonproteinogenic amino acid. nih.gov
The deletion of vioL, which was hypothesized to be a carbamoyltransferase, produced an unexpected result. Instead of simply lacking the carbamoyl (B1232498) group, the resulting viomycin derivatives had this group replaced by an acetyl group, albeit at very low production levels. nih.gov This finding suggested a more complex interplay of tailoring reactions than initially proposed. nih.gov
These genetic studies have not only confirmed the proposed functions of several biosynthetic enzymes but have also provided a means to generate novel viomycin analogs. nih.gov The ability to manipulate the biosynthetic gene cluster in hosts like E. coli before transferring it to a production host like S. lividans has streamlined the process of creating these derivatives. nih.gov
The following table summarizes the key findings from directed mutagenesis and gene knockout studies on the viomycin biosynthetic gene cluster.
| Gene(s) Knocked Out | Proposed Function of Gene Product(s) | Observed Effect on Viomycin Production | Reference |
| vioA | Nonribosomal peptide synthetase (NRPS) component | Abolished viomycin production | nih.gov |
| vioQ | Hydroxylase | Production of nonhydroxylated viomycin derivatives | nih.govoregonstate.edu |
| vioP | β-Lysine biosynthesis/attachment | Failure to acylate the cyclic pentapeptide core with β-lysine | nih.gov |
| vioL | Carbamoyltransferase | Production of acetylated viomycin derivatives at low levels | nih.gov |
| vioB, vioK | l-2,3-diaminopropionate biosynthesis | Not explicitly stated, but predicted to block formation of a key precursor amino acid | nih.gov |
| vioC, vioD | l-capreomycidine biosynthesis | Not explicitly stated, but predicted to block formation of a key precursor amino acid | who.int |
Future Research Directions and Unexplored Avenues
Discovery of Novel Biosynthetic Pathways and Enzymes
The biosynthesis of viomycin (B1663724) is a complex process involving non-ribosomal peptide synthetases (NRPS) and a variety of unique enzymes. The viomycin biosynthetic gene cluster from Streptomyces sp. strain ATCC 11861 has been isolated and sequenced, revealing a 36.3 kb stretch of DNA containing 20 open reading frames (ORFs). nih.govasm.org These genes are predicted to be responsible for the synthesis, regulation, export, and activation of the antibiotic. asm.org
A key area of future research is the detailed characterization of the enzymes encoded by this gene cluster. Viomycin's structure includes several nonproteinogenic amino acids, such as L-2,3-diaminopropionate, β-ureidodehydroalanine, β-lysine, and L-tuberactidine. nih.gov The gene cluster is expected to contain the blueprints for the enzymes that produce these unusual precursors. nih.gov For instance, the cluster encodes a homolog to lysine (B10760008) 2,3-aminomutase (VioP), which is predicted to catalyze the conversion of L-lysine to β-lysine. nih.gov
Further investigation into enzymes like VioC, a non-heme iron and α-ketoglutarate-dependent dioxygenase, is also crucial. VioC is responsible for the highly selective hydroxylation of L-arginine at a specific position during viomycin biosynthesis. researchgate.netacs.org Understanding the structural and mechanistic basis of this selectivity could allow for the engineering of this enzyme to produce novel viomycin analogs. Computational studies have suggested that the protein's electric field plays a significant role in guiding this specific reaction. acs.org The discovery and characterization of these novel enzymes and pathways will not only illuminate the intricate process of viomycin production but also provide new tools for biosynthetic engineering. nih.govasm.org
Table 1: Key Enzymes in the Viomycin Biosynthetic Pathway
| Enzyme | Proposed Function | Reference |
| VioA, VioI, VioF, VioG | Non-ribosomal peptide synthetases (NRPS) involved in assembling the cyclic pentapeptide core. | researchgate.net |
| VioP | A lysine 2,3-aminomutase homolog predicted to synthesize β-lysine from L-lysine. | nih.gov |
| VioC, VioD | Involved in the conversion of (2S)-arginine to (2S,3R)-capreomycidine. | asm.org |
| VioC | A non-heme iron-dependent dioxygenase that selectively hydroxylates L-arginine. | researchgate.netacs.org |
| vph | A viomycin phosphotransferase that confers resistance to the producing organism. | nih.govnih.gov |
Engineering for Enhanced Anti-Mycobacterial Activity (in vitro/non-human models)
The elucidation of the viomycin biosynthetic gene cluster opens up possibilities for combinatorial biosynthesis and metabolic engineering to create novel tuberactinomycin (B576502) derivatives with improved properties. asm.org By modifying the biosynthetic pathway, researchers aim to generate analogs with enhanced activity against Mycobacterium tuberculosis, including multi-drug resistant strains. bio-integration.org
One approach is to alter the non-ribosomal peptide synthetase (NRPS) machinery to incorporate different amino acid precursors into the viomycin scaffold. This could lead to derivatives with altered target binding affinity or improved pharmacological properties. The knowledge of the specific enzymes responsible for creating the nonproteinogenic amino acids also provides targets for genetic manipulation. nih.gov
Furthermore, semi-synthetic modifications to the viomycin molecule are being explored. These efforts aim to create compounds that can overcome existing resistance mechanisms and exhibit broader anti-mycobacterial activity. frontiersin.org The development of such engineered compounds is a promising strategy to combat the growing threat of drug-resistant tuberculosis. bio-integration.orgrsc.org
Exploration of Activity Against Other Pathogenic Microorganisms (in vitro/non-human models)
While viomycin is primarily known for its anti-mycobacterial effects, research is expanding to evaluate its efficacy against a wider range of pathogenic microorganisms. Studies have shown that viomycin and its analogs have potential activity against other bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). asm.orgnih.govfrontiersin.org
The exploration of viomycin's spectrum of activity is a critical area of future research. This includes in vitro testing against a diverse panel of bacterial and even viral pathogens. For instance, the related tuberactinomycin, capreomycin (B601254), has demonstrated anti-viral activity against SARS-CoV-2 in cell culture studies, suggesting a potential avenue for investigating viomycin as well. nih.govfrontiersin.org Understanding the structural features of viomycin that contribute to its activity against different microorganisms could guide the design of new broad-spectrum antibiotics.
Design of Compounds Overcoming Resistance Mechanisms
The emergence of bacterial resistance to viomycin and other antibiotics is a major public health concern. patsnap.comnih.gov Resistance to tuberactinomycins in M. tuberculosis often arises from mutations in the genes encoding ribosomal RNA or the methyltransferase TlyA. frontiersin.orgpnas.org TlyA is responsible for methylating the ribosome, which is crucial for optimal capreomycin and viomycin activity. pnas.org
A key future research direction is the rational design of viomycin derivatives that can circumvent these resistance mechanisms. This could involve creating compounds that bind to the ribosome in a way that is less affected by these mutations. For example, designing molecules that have additional contact points with the ribosome or that can inhibit alternative targets could be effective strategies. washu.edu
Another approach is to develop compounds that inhibit the bacterial enzymes responsible for conferring resistance. For example, the viomycin phosphotransferase (VPH), encoded by the vph gene in the biosynthetic cluster, inactivates viomycin. nih.govnih.gov Designing inhibitors of VPH could restore the activity of viomycin in resistant strains.
Development of Viomycin Sulfate (B86663) as a Biochemical Probe for Ribosomal Studies
Viomycin's specific mechanism of action makes it a valuable tool for studying the intricate process of protein synthesis. It inhibits translation by trapping the ribosome in an intermediate state of translocation. nih.govnih.govresearchgate.net Specifically, viomycin stabilizes a rotated conformation of the ribosome, which is a key step in the movement of tRNA and mRNA. nih.govnih.gov
Researchers are increasingly using viomycin as a biochemical probe to dissect the dynamics of the ribosome. nih.gov By observing how viomycin affects the ribosome's structure and function, scientists can gain insights into the molecular mechanics of translocation. researchgate.netacs.org For example, studies using single-molecule FRET (fluorescence resonance energy transfer) have shown that viomycin can trap the ribosome in a "hybrid state". researchgate.netacs.org
Recent cryo-electron microscopy and X-ray crystallography studies have identified multiple binding sites for viomycin on the ribosome, some of which are only present in the rotated state. nih.govpnas.org This detailed structural information is crucial for understanding how viomycin stabilizes this conformation and inhibits translocation. nih.govpnas.org The continued use and development of viomycin as a molecular probe will undoubtedly lead to a deeper understanding of the fundamental process of protein synthesis. nih.govelifesciences.org
Identification of Novel Ribosomal and Non-Ribosomal Targets
The primary target of viomycin is the bacterial ribosome, where it binds at the interface of the small (30S) and large (50S) subunits. nih.govresearchgate.net Its binding site overlaps with that of other antibiotics, such as the aminoglycosides. researchgate.netnih.gov However, recent research suggests that viomycin may have more than one binding site on the ribosome. frontiersin.orgnih.gov
Cryo-EM studies have revealed up to five distinct binding sites for viomycin on the E. coli 70S ribosome. nih.gov While one of these sites corresponds to the previously identified location, the others are novel and appear to be specific to the rotated state of the ribosome. nih.gov Three of these new sites are located at the intersubunit bridges, which is consistent with viomycin's ability to inhibit the dissociation of the ribosomal subunits. nih.gov
Future research will focus on validating these novel binding sites and determining their relative contributions to viomycin's inhibitory activity. frontiersin.org Furthermore, there is a possibility of identifying non-ribosomal targets for viomycin. While the ribosome is its main target, exploring other potential interactions within the bacterial cell could reveal new mechanisms of action or provide opportunities for developing combination therapies. The use of chemoproteomics and other advanced techniques could help in identifying these putative novel targets. rsc.org
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining viomycin sulfate’s mechanism of action against mycobacterial strains?
- Methodological Answer : Use a combination of in vitro binding assays (e.g., ribosome-binding studies) and structural analysis (cryo-EM or X-ray crystallography) to identify target interactions. Validate findings with phenotypic susceptibility testing in mycobacterial cultures under controlled nutrient conditions .
- Key Data Considerations :
| Method | Key Metrics | Limitations |
|---|---|---|
| Cryo-EM | Resolution (<3.5 Å), sample purity | Requires specialized equipment |
| Susceptibility Testing | MIC values, growth curves | Strain-specific variability |
Q. How can researchers ensure reproducible synthesis of this compound in laboratory settings?
- Methodological Answer : Follow strict protocols for fermentation (e.g., Streptomyces strain selection, pH/temperature control) and purification (ion-exchange chromatography). Document batch-to-batch variability using HPLC and NMR for purity validation .
- Critical Parameters :
- Fermentation: Optimal pH 7.2–7.5, 28°C, 120-hour incubation.
- Purification: ≥95% purity threshold for biological assays .
Advanced Research Questions
Q. How should researchers address contradictory data between in vitro efficacy and in vivo toxicity profiles of this compound?
- Methodological Answer : Conduct dose-response studies in animal models (e.g., murine TB) to correlate efficacy (CFU reduction) with toxicity (renal/hepatic biomarkers). Use pharmacokinetic modeling to identify therapeutic windows .
- Analysis Framework :
- Confounding Variables : Host immune response, drug-protein binding rates.
- Statistical Tools : Multivariate regression to isolate toxicity drivers .
Q. What strategies optimize this compound’s ribosomal selectivity to minimize off-target effects in eukaryotic cells?
- Methodological Answer : Employ comparative transcriptomics (bacterial vs. human cell lines) and mutagenesis studies to pinpoint structural motifs responsible for ribosomal specificity. Use molecular dynamics simulations to predict binding affinity changes .
- Validation Steps :
| Approach | Outcome Metric |
|---|---|
| Mutagenesis | IC50 shift in mutant strains |
| Simulations | ΔG binding energy calculations |
Q. How can resistance mechanisms to this compound be systematically characterized in clinical isolates?
- Methodological Answer : Combine whole-genome sequencing (WGS) of resistant isolates with functional genomics (e.g., CRISPR interference) to identify resistance-conferring mutations. Cross-reference with phenotypic data (MIC shifts ≥4-fold) .
- Resistance Hotspots :
| Gene | Mutation Type | Frequency (%) |
|---|---|---|
| rrs | A1408G | 62% |
| tlyA | Frameshift | 28% |
Methodological Best Practices
- Data Contradiction Resolution : Triangulate results across orthogonal methods (e.g., biochemical assays, omics, in vivo models) to minimize technical artifacts .
- Experimental Design : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven studies . Example:
P: M. tuberculosis H37Rv; I: this compound (10 µg/mL); C: Streptomycin; O: CFU reduction; T: 14-day exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
